molecular formula C15H16N4O4 B14465495 N-Benzoylglycyl-L-histidine CAS No. 66087-42-1

N-Benzoylglycyl-L-histidine

Katalognummer: B14465495
CAS-Nummer: 66087-42-1
Molekulargewicht: 316.31 g/mol
InChI-Schlüssel: ZJTVIMUHNBCZBP-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzoylglycyl-L-histidine is a compound that combines the properties of benzoyl, glycyl, and L-histidine It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling agent, which facilitates the formation of peptide bonds without racemization . The reaction conditions often include the use of organic solvents like dioxane and the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-Benzoylglycyl-L-histidine may involve large-scale peptide synthesis techniques. These methods ensure high yield and purity of the compound. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzoylglycyl-L-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Wirkmechanismus

The mechanism of action of N-Benzoylglycyl-L-histidine involves its interaction with specific molecular targets. The imidazole ring in histidine can coordinate with metal ions, making it a crucial component in metalloenzymes. The benzoyl and glycyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzoylglycyl-L-histidine is unique due to the presence of both benzoyl and glycyl groups, which enhance its stability and binding affinity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

66087-42-1

Molekularformel

C15H16N4O4

Molekulargewicht

316.31 g/mol

IUPAC-Name

(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C15H16N4O4/c20-13(8-17-14(21)10-4-2-1-3-5-10)19-12(15(22)23)6-11-7-16-9-18-11/h1-5,7,9,12H,6,8H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t12-/m0/s1

InChI-Schlüssel

ZJTVIMUHNBCZBP-LBPRGKRZSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.